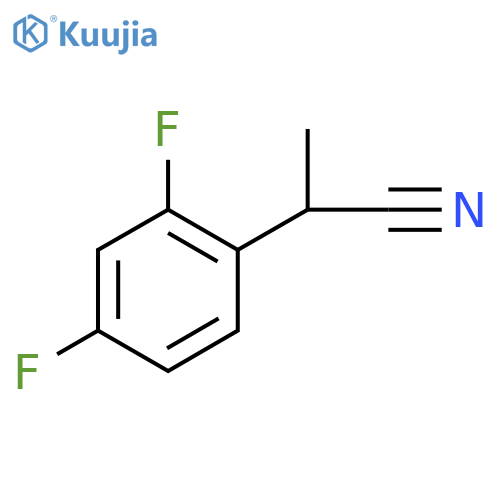

Cas no 1096815-82-5 (2-(2,4-DIFLUOROPHENYL)PROPANENITRILE)

1096815-82-5 structure

商品名:2-(2,4-DIFLUOROPHENYL)PROPANENITRILE

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE

- 2,4-Difluoro-α-methylbenzeneacetonitrile

-

- インチ: 1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3

- InChIKey: LWOGMPFRXKTFFN-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1F)(C)C#N

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1692372-5.0g |

2-(2,4-difluorophenyl)propanenitrile |

1096815-82-5 | 95% | 5g |

$1364.0 | 2023-06-04 | |

| Enamine | EN300-1692372-2.5g |

2-(2,4-difluorophenyl)propanenitrile |

1096815-82-5 | 95% | 2.5g |

$923.0 | 2023-09-20 | |

| Enamine | EN300-1692372-1g |

2-(2,4-difluorophenyl)propanenitrile |

1096815-82-5 | 95% | 1g |

$470.0 | 2023-09-20 | |

| A2B Chem LLC | AX58265-500mg |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE |

1096815-82-5 | 95% | 500mg |

$616.00 | 2024-04-20 | |

| 1PlusChem | 1P01EK9L-500mg |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE |

1096815-82-5 | 95% | 500mg |

$499.00 | 2023-12-26 | |

| 1PlusChem | 1P01EK9L-1g |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE |

1096815-82-5 | 95% | 1g |

$643.00 | 2023-12-26 | |

| 1PlusChem | 1P01EK9L-5g |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE |

1096815-82-5 | 95% | 5g |

$1748.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306787-5g |

2,4-Difluoro-α-methylbenzeneacetonitrile |

1096815-82-5 | 98% | 5g |

¥29462.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306787-500mg |

2,4-Difluoro-α-methylbenzeneacetonitrile |

1096815-82-5 | 98% | 500mg |

¥7620.00 | 2024-08-09 | |

| A2B Chem LLC | AX58265-1g |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE |

1096815-82-5 | 95% | 1g |

$753.00 | 2024-04-20 |

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1096815-82-5 (2-(2,4-DIFLUOROPHENYL)PROPANENITRILE) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬